N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide
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Description
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C16H17N5O2S and its molecular weight is 343.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the JNK2 and JNK3 kinases . These kinases play a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.
Mode of Action
The compound acts as a potent and selective inhibitor of JNK2 and JNK3 kinases . It binds to these kinases, thereby inhibiting their activity. This results in a decrease in the phosphorylation of downstream targets, ultimately affecting the cellular processes controlled by these kinases.
Result of Action
The compound causes a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle . This is accompanied by a decrease in the number of cells in other phases of the cell cycle, particularly the G0/G1 phase . This suggests that the compound may have potential anti-cancer properties, as it appears to inhibit cell proliferation.
Biochemical Analysis
Biochemical Properties
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with tubulin, where the compound inhibits tubulin polymerization by binding to the colchicine site of tubulin . This interaction leads to the disruption of microtubule dynamics, which is crucial for cell division and other cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. The compound induces cell cycle arrest in the G2/M phase, leading to apoptotic cell death . This effect is dose-dependent and has been observed in several cancer cell lines. Additionally, the compound influences cell signaling pathways and gene expression, further contributing to its cytotoxic effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the colchicine site of tubulin, thereby inhibiting tubulin polymerization . This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells, although the extent of these effects may vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity. At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations involving cytochrome P450 enzymes . These metabolic processes result in the formation of various metabolites, some of which retain biological activity and contribute to the overall effects of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins, which facilitate its localization to target sites. The distribution of the compound is influenced by factors such as tissue perfusion, cellular uptake, and binding affinity.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . The compound may also localize to other cellular compartments, such as the nucleus, depending on its interactions with specific targeting signals and post-translational modifications. These localization patterns are crucial for the compound’s activity and function.
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-1,4-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-9-7-20(3)19-14(9)15(23)18-16-12(6-17)11-4-5-21(10(2)22)8-13(11)24-16/h7H,4-5,8H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVHKFZUUIUQEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.